6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide
Description
6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide (CAS: 1172271-74-7) is a fused heterocyclic compound with the molecular formula C₁₀H₈BrClN₄S and a molecular weight of 331.62 g/mol . Structurally, it comprises an imidazo[2,1-b][1,3,4]thiadiazole core substituted at position 6 with a 4-chlorophenyl group and at position 2 with an amine, stabilized as a hydrobromide salt. This salt form enhances solubility and stability, with recommended storage at 2–8°C .
The compound belongs to a class of imidazothiadiazoles known for diverse pharmacological activities, including anticancer, antimicrobial, and kinase-modulating properties . Its synthesis typically involves condensation reactions between thiadiazol-2-amine derivatives and α-bromo ketones, followed by salt formation .
Properties
IUPAC Name |
6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4S.BrH/c11-7-3-1-6(2-4-7)8-5-15-10(13-8)16-9(12)14-15;/h1-5H,(H2,12,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKODRRLLKWYBIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=N2)SC(=N3)N)Cl.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide typically involves the reaction of 4-chloroaniline with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate thiosemicarbazone, which is then cyclized to form the desired compound.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: New derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
The chemical formula for 6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide is . The compound features a complex structure that includes imidazole and thiadiazole rings, which are known for their biological activity. The presence of the chlorophenyl group enhances the compound's interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of imidazo[2,1-b][1,3,4]thiadiazole exhibit significant anticancer properties. These compounds have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that modifications to the imidazo-thiadiazole scaffold can lead to enhanced potency against specific cancer types .
Antibacterial and Antifungal Properties
The compound has also been evaluated for its antibacterial and antifungal activities. Its derivatives have shown effectiveness against a range of pathogens, including resistant strains of bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .
Antitubercular Activity
The imidazo-thiadiazole derivatives have been explored for their potential in treating tuberculosis (TB). Given the global rise in drug-resistant TB strains, compounds like this compound are being investigated for their ability to target Mycobacterium tuberculosis effectively .
Anticonvulsant and Analgesic Effects
Preliminary studies suggest that this compound may possess anticonvulsant and analgesic properties. The mechanisms are thought to involve modulation of neurotransmitter systems or ion channels associated with pain and seizure pathways .
Table 1: Summary of Biological Activities
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets. It binds to receptors or enzymes, leading to the modulation of biological pathways. The exact mechanism of action may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogues differ in substituents at positions 2, 5, and 6 of the imidazothiadiazole scaffold. Below is a comparative analysis:
Key Observations:
- Substituent Effects : Bulky groups (e.g., tert-butyl in 4j) increase melting points due to enhanced crystallinity .
- Electron-Withdrawing Groups : Nitro (4j) and chloro (target compound) substituents stabilize the heterocyclic core via resonance, reflected in IR C=N stretches near 1640 cm⁻¹ .
- Salt Forms : Hydrobromide salts (target compound, 12a) improve aqueous solubility compared to free bases .
Anticancer Activity:
- Analogues :
- Compound 5l (6-(4-chlorophenyl)imidazo[2,1-b]thiazole derivative) inhibits VEGFR2 (5.72% at 20 µM) and exhibits IC₅₀ = 1.4 µM against MDA-MB-231 breast cancer cells, surpassing sorafenib (IC₅₀ = 5.2 µM) .
- 4g (N-tert-butyl-6-(2-chloro-5-nitrophenyl) derivative) demonstrates broad-spectrum cytotoxicity linked to nitro group redox activity .
Antimicrobial Activity:
- Imidazothiadiazoles with 4-chlorophenyl (target compound) and 4-fluorophenyl (4r) groups exhibit enhanced antimicrobial potency due to halogen-mediated membrane disruption .
Crystallographic and Molecular Interactions
- Target Compound : Likely adopts a planar conformation with π-stacking interactions between the 4-chlorophenyl and thiadiazole rings, as seen in analogue 6-(3-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole (centroid-centroid distance = 3.69 Å) .
- Isobutyl Derivatives : Compounds like 6-(4-chlorophenyl)-2-isobutylimidazo[2,1-b][1,3,4]thiadiazole show altered dihedral angles (6.0° vs. 12° in methoxy derivatives), impacting binding to hydrophobic enzyme pockets .
Biological Activity
6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide is a compound that belongs to the class of imidazo[2,1-b][1,3,4]thiadiazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 331.62 g/mol. The structure features a chlorophenyl group attached to an imidazo[2,1-b][1,3,4]thiadiazole core, which is significant for its biological activity.
Antimicrobial Activity
Research has shown that imidazo[2,1-b][1,3,4]thiadiazole derivatives exhibit potent antimicrobial properties. The compound has been evaluated against various bacterial strains and has demonstrated significant antibacterial activity. For instance, compounds within this class have been reported to be more effective than standard antibiotics like ampicillin and streptomycin against certain pathogens .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines such as K562 (a human leukemia cell line). The mechanism appears to involve mitochondrial dysfunction and oxidative stress leading to cell death .
The biological mechanisms underlying the activity of this compound include:
- Inhibition of Topoisomerases : The compound exhibits inhibitory effects on topoisomerases involved in DNA replication and transcription processes in bacteria and cancer cells .
- Induction of Apoptosis : It promotes apoptosis through the activation of caspases and disruption of mitochondrial membrane potential .
Case Studies
Several studies have explored the biological efficacy of related compounds:
- Antitubercular Activity : A series of derivatives were synthesized and tested for their antitubercular properties. Compounds with specific substitutions on the thiadiazole ring showed enhanced activity against Mycobacterium tuberculosis while maintaining low toxicity towards normal cells .
- Antifungal Properties : Some derivatives exhibited antifungal activity against Candida albicans, indicating a broad spectrum of action .
Q & A
Basic: What are the standard synthetic routes for 6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide?
Answer:
The compound is typically synthesized via cyclocondensation of 5-aryl-1,3,4-thiadiazol-2-amine with α-bromoketones. For example, microwave-assisted synthesis (373 K, 10 minutes) in DMF yields high-purity products (97%) by reacting 1,3,4-thiadiazol-2-amine with 2-bromo-1-(4-chlorophenyl)ethanone . Alternatively, refluxing in ethanol with phenacyl bromides for 18+ hours, followed by neutralization and recrystallization, is a conventional method . Hydrobromide salts are formed during purification by treating intermediates with HBr or isolating hydrobromide salts directly .
Advanced: How can reaction conditions be optimized to improve yield and purity in microwave-assisted synthesis?
Answer:
Key parameters include:
- Temperature control : Maintaining 373 K prevents side reactions (e.g., decomposition of thiadiazole intermediates) .
- Solvent choice : DMF enhances microwave absorption and solubility of aromatic intermediates compared to ethanol .
- Catalytic additives : Acetic acid (1–5 mol%) in Mannich base derivatization reduces reaction time and improves regioselectivity .
- Post-reaction workup : Rapid cooling and precipitation in ice-water minimize byproduct formation .
Basic: What spectroscopic techniques are used to confirm the structure of this compound?
Answer:
- 1H/13C NMR : Aromatic protons (δ 7.2–8.5 ppm) and imidazo-thiadiazole protons (δ 8.5–9.0 ppm) confirm ring fusion. Methylene or amine protons appear as singlets or broad peaks .
- IR : Stretching vibrations for C-Cl (750–800 cm⁻¹) and thiadiazole C=N (1600–1650 cm⁻¹) are diagnostic .
- Mass spectrometry : Molecular ion peaks ([M+H]+) at m/z 356–358 (for brominated analogs) validate molecular weight .
Advanced: How can crystallographic data resolve contradictions in structural assignments from NMR/IR?
Answer:
X-ray crystallography provides unambiguous evidence of:
- Dihedral angles : The imidazo-thiadiazole and chlorophenyl rings are nearly coplanar (6.0° deviation), influencing π-stacking interactions .
- Hydrogen bonding : Absence of strong H-bonds in the crystal lattice explains solubility challenges in polar solvents .
- Packing motifs : Centroid-centroid distances (3.69–3.77 Å) between aromatic rings confirm π-π interactions, which correlate with solid-state stability .
Basic: What biological activities are associated with this compound?
Answer:
- Antimicrobial : Derivatives show MIC values of 12.5–25 µg/mL against S. aureus and E. coli .
- Anti-inflammatory : COX-2 inhibition (IC₅₀ ~5 µM) via competitive binding to the active site .
- Anticancer : IC₅₀ values of 0.85–5.18 µM in pancreatic cancer cells (SUIT-2, Panc-1) via FAK/MMP inhibition .
Advanced: How do structural modifications (e.g., substituents on the phenyl ring) affect biological activity?
Answer:
- Electron-withdrawing groups (Cl, Br) : Enhance antimicrobial activity by increasing membrane permeability .
- Methoxy groups : Improve solubility but reduce FAK inhibition due to steric hindrance .
- Trifluoromethyl groups : Boost anticancer potency (IC₅₀ <1 µM) by enhancing hydrophobic interactions with kinase domains .
Basic: What chromatographic methods are used to assess purity?
Answer:
- TLC : Silica gel GF254 with eluents like dichloromethane:acetone (25:1 v/v) monitors reaction progress .
- HPLC : C18 columns with acetonitrile/water gradients (0.1% TFA) achieve baseline separation of hydrobromide salts .
Advanced: How can conflicting bioactivity data (e.g., IC₅₀ variability across cell lines) be reconciled?
Answer:
- Cell-specific factors : SUIT-2 cells overexpress MMP9, increasing sensitivity to MMP inhibitors compared to Panc-1 .
- Assay conditions : Varying serum concentrations (e.g., 5% vs. 10% FBS) alter compound bioavailability .
- Metabolic stability : Hepatic clearance rates (predicted via in silico ADMET) impact effective intracellular concentrations .
Basic: What computational tools predict the ADMET properties of this compound?
Answer:
- SwissADME : Predicts moderate bioavailability (TPSA 60–70 Ų, logP ~2.5) .
- pkCSM : Estimates low blood-brain barrier penetration (logBB <−1) due to polar surface area .
- ProTox-II : Flags potential hepatotoxicity (probability >0.7) for brominated analogs .
Advanced: How does the compound inhibit kinases like Fer kinase, and what selectivity challenges arise?
Answer:
- Binding mode : The chlorophenyl group occupies the hydrophobic pocket of Fer kinase, while the imidazo-thiadiazole core chelates Mg²⁺ in the ATP-binding site .
- Selectivity issues : Off-target effects on FAK and EGFR (63% inhibition) occur due to conserved kinase domains. Molecular dynamics simulations guide substituent modifications (e.g., trifluoromethyl) to enhance selectivity .
Basic: What are the stability considerations for long-term storage?
Answer:
- Light sensitivity : Decomposition under UV light necessitates amber vials .
- Moisture control : Hydroscopic hydrobromide salts require desiccants (e.g., silica gel) .
- Temperature : Storage at −20°C in DMSO (10 mM stock) prevents aggregation .
Advanced: How can synthetic byproducts (e.g., Mannich bases or brominated impurities) be characterized and mitigated?
Answer:
- LC-MS/MS : Identifies brominated byproducts (e.g., C5-bromo derivatives) via isotopic patterns ([M+2]+ peaks) .
- Column chromatography : Silica gel with gradient elution (hexane:ethyl acetate) separates Mannich bases from the parent compound .
- Recrystallization : Ethanol/DMF mixtures (3:1 v/v) yield single crystals for X-ray validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
